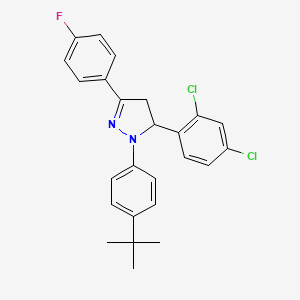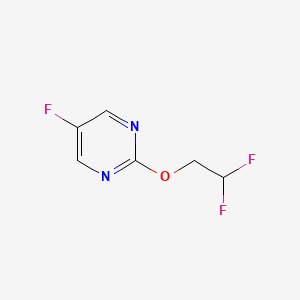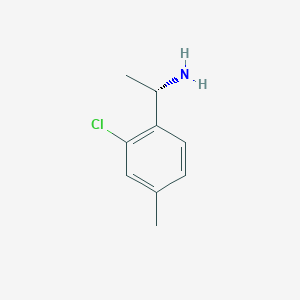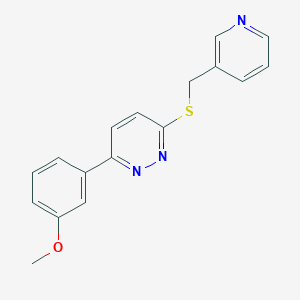
1-(4-(Tert-butyl)phenyl)-5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Tert-butyl)phenyl)-5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C25H23Cl2FN2 and its molecular weight is 441.37. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(Tert-butyl)phenyl)-5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Tert-butyl)phenyl)-5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound under investigation is part of a broader family of pyrazole derivatives that have been synthesized and characterized for various scientific purposes. These pyrazole compounds are prepared through the condensation of chalcones with hydrazine hydrate, using different aliphatic acids such as formic acid, acetic acid, and propionic acid. The structures of these compounds, including those similar to the compound , have been elucidated using X-ray single crystal structure determination. This method helps in understanding the molecular conformation and the dihedral angles between the pyrazole and substituted phenyl rings, providing insights into their potential chemical behavior and interactions (Loh et al., 2013).
Structural Studies and Applications
Further structural studies have been conducted on isostructural pyrazolines, demonstrating the utility of these compounds in crystallography and potentially in materials science. The compounds exhibit specific molecular conformations and planarity, apart from certain substituted phenyl groups which tend to orient perpendicular to the rest of the molecule. Such structural characterizations are critical for understanding the electronic and optical properties of these compounds, which could have applications in the development of new materials and fluorescent dyes (Kariuki et al., 2021).
Molecular Dimerization and Hydrogen Bonding
The formation of molecular dimers through hydrogen bonding is another notable feature of these compounds. Studies have shown that certain pyrazole derivatives can dimerize in solution, a process that is confirmed through ESI-MS spectra and characterized by X-ray crystallography. The ability to form dimers via intermolecular hydrogen bonds is not only of theoretical interest but also has practical implications in the fields of supramolecular chemistry and pharmaceuticals, where dimerization can affect the solubility, stability, and bioactivity of compounds (Zheng et al., 2010).
Potential Inhibitory Activity and Biological Applications
The presence of fluorophenyl groups in these pyrazole derivatives suggests a potential for biological activity. Fluorine atoms significantly influence the biological properties of organic compounds, including their metabolic stability and binding affinity to biological targets. Although direct studies on the biological activities of the specific compound mentioned were not found, the structural similarities with other fluorinated pyrazole derivatives imply potential applications in medicinal chemistry, particularly as inhibitors of enzymes or receptors (Nieto et al., 2015).
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2FN2/c1-25(2,3)17-6-11-20(12-7-17)30-24(21-13-8-18(26)14-22(21)27)15-23(29-30)16-4-9-19(28)10-5-16/h4-14,24H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHORTNKROLTZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(CC(=N2)C3=CC=C(C=C3)F)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Tert-butyl)phenyl)-5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2925437.png)



![3-[(4-Chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2925445.png)

![4-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2925448.png)
![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2925449.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2925451.png)
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2925453.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2925454.png)

![1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2925458.png)
![4-(N,N-diisobutylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2925460.png)